Bienvenue dans la boutique en ligne BenchChem!

benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1026689-58-6, MF C₁₄H₁₅N₃O₂, MW 257.29 g/mol) is a Cbz-protected 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine building block. It belongs to the imidazo[4,5-c]pyridine class, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 1026689-58-6
Cat. No. B3318803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
CAS1026689-58-6
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CN2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15N3O2/c18-14(19-9-11-4-2-1-3-5-11)17-7-6-12-13(8-17)16-10-15-12/h1-5,10H,6-9H2,(H,15,16)
InChIKeyOVJSTDBKVYVLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1026689-58-6): Procuring the Optimal Cbz-Protected Tetrahydroimidazopyridine Building Block


Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1026689-58-6, MF C₁₄H₁₅N₃O₂, MW 257.29 g/mol) is a Cbz-protected 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine building block. It belongs to the imidazo[4,5-c]pyridine class, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines [1]. The benzyl carbamate (Cbz) protecting group at the 5-position enables controlled deprotection via catalytic hydrogenolysis, making this compound a strategic intermediate for synthesizing SSAO inhibitors, antiviral agents, and kinase-targeted therapeutics [2][3].

Why Generic Substitution Fails for Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1026689-58-6)


The choice of N-protecting group on the tetrahydroimidazo[4,5-c]pyridine scaffold dictates orthogonal deprotection strategy, lipophilicity, and downstream synthetic compatibility, making in-class substitution without rigorous justification a source of synthetic failure. The Cbz group is cleaved by catalytic hydrogenolysis (H₂/Pd-C), whereas the Boc analog (CAS 1202800-68-7) requires acidic conditions . Using a Boc-protected building block in a route designed for Cbz orthogonality leads to premature deprotection or necessitates complete redesign of the synthetic sequence. Furthermore, the computed LogP difference (Cbz: 2.10 vs. Boc: 0.56) alters intermediate solubility and chromatographic behavior during purification . These properties are not interchangeable and directly impact reaction yields and purity profiles in multi-step syntheses.

Quantitative Differentiation Evidence: Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Cbz vs. Boc-Protected Tetrahydroimidazo[4,5-c]pyridine Building Blocks

The Cbz-protected target compound exhibits a computed LogP of 2.1046, representing a 3.76-fold higher lipophilicity compared to the Boc-protected analog (LogP 0.56) on the identical tetrahydroimidazo[4,5-c]pyridine scaffold . This difference in partition coefficient directly influences organic-phase extraction efficiency, reverse-phase chromatography retention time, and solubility in non-polar reaction solvents.

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Topological Polar Surface Area (TPSA) Identity Confirms Scaffold Preservation Across Protecting Groups

Both the Cbz-protected target and the Boc-protected analog share an identical Topological Polar Surface Area (TPSA) of 58.22 Ų . This TPSA identity confirms that the protecting group switch does not alter the core scaffold's hydrogen-bonding capacity, meaning that the pharmacophoric properties of the deprotected tetrahydroimidazo[4,5-c]pyridine core are preserved regardless of which carbamate is selected.

Computational Chemistry Drug Design Building Block Characterization

Deprotection Orthogonality: Cbz Hydrogenolysis vs. Boc Acidolysis Enables Divergent Synthetic Routes

The Cbz group on the target compound is selectively removed by catalytic hydrogenolysis (H₂, Pd-C), a condition under which the Boc group remains fully stable. Conversely, Boc is cleaved under acidic conditions (TFA, HCl/dioxane) that leave Cbz intact . This orthogonality is critical in synthetic sequences requiring sequential deprotection of multiple amine functionalities, as demonstrated in the synthesis of 3,4-diethyl-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide derivatives, where the Cbz-protected intermediate at position 5 enabled regioselective alkylation at positions 1 and 3 before final deprotection [1].

Synthetic Organic Chemistry Protecting Group Orthogonality Multi-step Synthesis

Molecular Weight Differentiation: Cbz-Protected Building Block Offers 15% Higher Mass for Chromatographic Resolution

The target Cbz-protected compound has a molecular weight of 257.29 g/mol (C₁₄H₁₅N₃O₂), which is 15.2% higher than the Boc-protected analog at 223.27 g/mol (C₁₁H₁₇N₃O₂) . This mass difference facilitates distinct LC-MS retention times and mass spectral identification, enabling unambiguous reaction monitoring when both protected intermediates may be present in a synthetic sequence.

Analytical Chemistry Purification LC-MS Monitoring

Purity Level Availability: Up to 99% Commercial Purity Supports cGMP and Advanced Intermediate Requirements

The target compound is commercially available at purities ranging from 98% to 99% from multiple suppliers, with documented analytical characterization including NMR, HPLC, and LC-MS . The methyl ester analog (CAS 82523-06-6) is typically offered at 95% purity, and the unprotected core (CAS 6882-74-2) requires hydrochloride salt formation for stable storage [1].

Chemical Procurement Quality Control Pharmaceutical Intermediate

Procurement-Driven Application Scenarios for Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1026689-58-6)


Multi-Step Synthesis of SSAO/VAP-1 Inhibitors Requiring Orthogonal N-Deprotection

In the synthesis of imidazo[4,5-c]pyridine-derived SSAO inhibitors, the 5-position amine must remain protected during functionalization at the 4-position and imidazole N-alkylation. The Cbz group on this building block withstands the basic and nucleophilic conditions used for these transformations and is cleaved in the final step by hydrogenolysis without affecting acid-sensitive functional groups elsewhere in the molecule [1]. The Boc analog would be incompatible with acidic work-up steps commonly employed in these sequences. The LogP of 2.10 facilitates extraction of intermediates into organic solvents during aqueous work-up .

Synthesis of Tetrahydroimidazopyridine Carbothioamide Derivatives via Regioselective Alkylation

The Drug Synthesis Database documents the use of benzyloxycarbonyl-protected tetrahydroimidazopyridine intermediates (including close analogs of this compound) for regioselective alkylation at imidazole positions 1 or 3 using ethyl bromide in a catalytic two-phase system [2]. The Cbz group at position 5 remains intact during this alkylation and is subsequently removed by catalytic hydrogenation to liberate the secondary amine for further functionalization with isothiocyanates. The 98-99% purity specification of the commercially available building block supports reproducible alkylation stoichiometry .

Parallel Library Synthesis Requiring Chromatographically Distinguishable Protected Intermediates

In medicinal chemistry campaigns generating libraries of tetrahydroimidazopyridine analogs, the 15% higher molecular weight of the Cbz-protected building block (257.29 vs. 223.27 for Boc) provides distinct LC-MS signals that enable unambiguous identification of reaction products in high-throughput purification workflows . The TPSA identity (58.22 Ų) with the Boc analog ensures that downstream biological assay results are attributable to scaffold modifications rather than protecting-group-induced physicochemical artifacts .

Large-Scale Intermediate Procurement for cGMP Campaigns

The compound is available at 99% purity in bulk quantities (up to 100 kg according to supplier listings), with documented analytical characterization including NMR, HPLC, and LC-MS . This purity level exceeds the typical 95% specification of the methyl ester analog (CAS 82523-06-6) and eliminates the need for salt formation and storage precautions required for the unprotected 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core [3]. The defined storage condition (sealed, dry, 2-8°C) supports long-term stability in a cGMP intermediate inventory.

Quote Request

Request a Quote for benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.